

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline CAS number 1496-40-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B074621

[Get Quote](#)

An In-Depth Technical Guide to **2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline** (CAS No. 1496-40-8)

Abstract

This technical guide provides a comprehensive overview of **2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline**, CAS Number 1496-40-8, a key building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a piperidinyl moiety onto an aniline scaffold creates a versatile intermediate for the synthesis of complex, biologically active molecules. This document delves into its chemical properties, the strategic importance of its structural features in drug design, detailed synthetic and analytical methodologies, and critical safety protocols. The insights provided herein are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance in Medicinal Chemistry

The landscape of modern drug discovery is characterized by a drive towards molecules with optimized pharmacokinetic and pharmacodynamic profiles. Fluorinated compounds, particularly those containing the trifluoromethyl (-CF₃) group, have become a cornerstone of this effort. The -CF₃ group offers a unique combination of properties that can profoundly enhance the therapeutic potential of a drug candidate.

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is a prime example of a molecular scaffold designed for purpose. It combines three critical pharmacophoric elements:

- Aniline Core: A versatile platform for a wide range of chemical modifications, serving as a common starting point for the synthesis of numerous heterocyclic systems.
- Trifluoromethyl Group: This potent electron-withdrawing group significantly impacts the molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of the nearby amino group, which can influence receptor binding interactions.[1][2][3][4]
- Piperidinyl Moiety: The introduction of this saturated heterocycle increases the three-dimensional complexity of the molecule and can serve as a handle for modulating solubility and engaging in specific interactions with biological targets.[5][6]

This guide will explore the synthesis, properties, and handling of this compound, providing a technical foundation for its application in advanced pharmaceutical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and analysis.

Chemical Properties

The key properties of **2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline** are summarized in the table below.

Property	Value	Source
CAS Number	1496-40-8	[7] [8]
Molecular Formula	C ₁₂ H ₁₅ F ₃ N ₂	[7]
Molecular Weight	244.26 g/mol	[7]
Appearance	Yellow powder	[9]
Melting Point	41 °C	[7] [9]
Boiling Point	332.2 ± 42.0 °C at 760 mmHg	[7]
Density	1.2 ± 0.1 g/cm ³	[7]
LogP	3.83	[7]
Flash Point	154.7 ± 27.9 °C	[7]

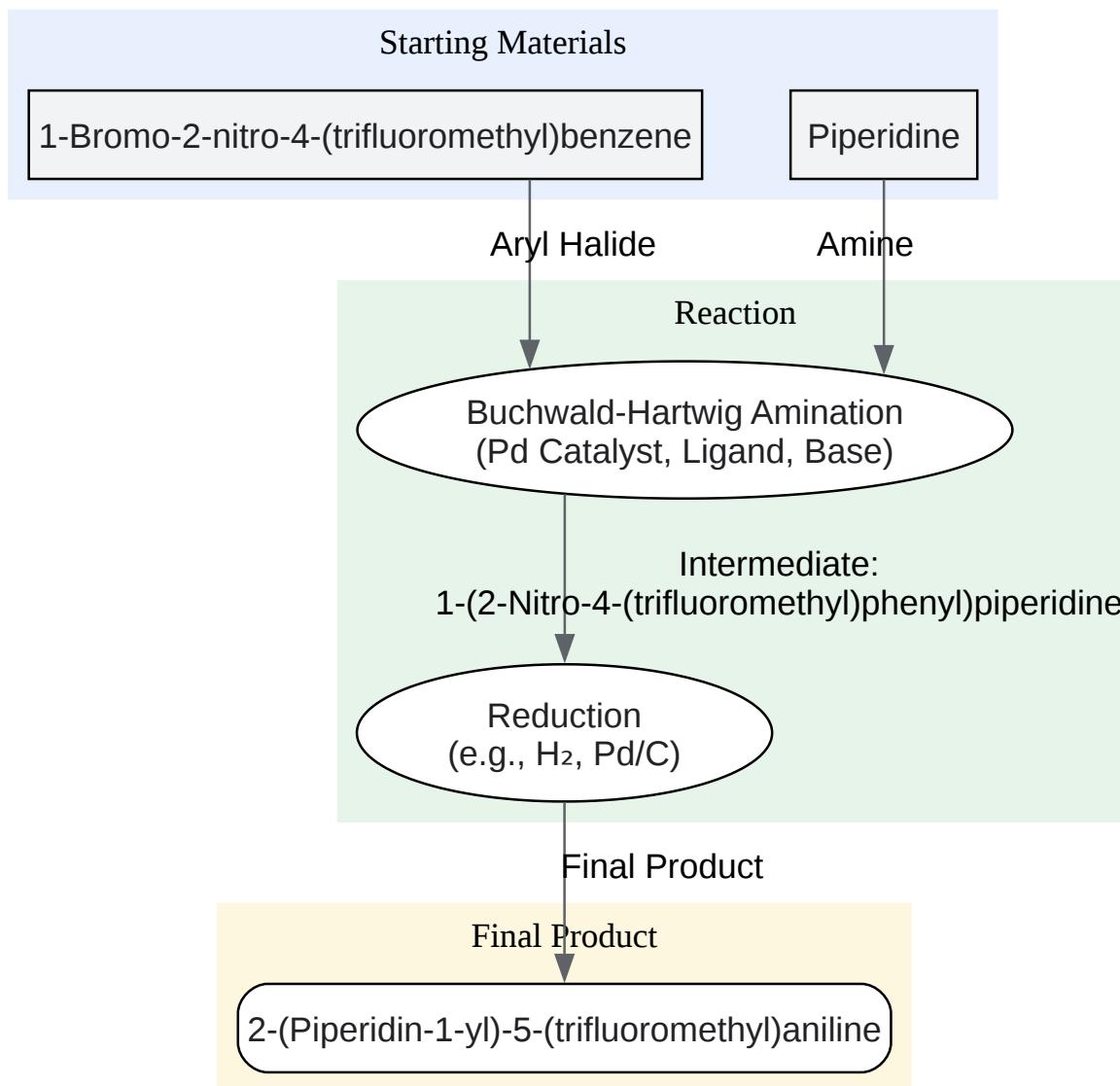
Synonyms for this compound include: 2-(piperidin-1-yl)-5-(trifluoromethyl)benzenamine, 2-piperidino-5-(trifluoromethyl)aniline, and N-<2-Amino-4-trifluormethyl-phenyl>-piperidin.[\[7\]](#)

Spectroscopic Data Interpretation

While raw spectra are proprietary, a foundational understanding of the expected spectroscopic signatures is crucial for identity confirmation.

- ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the trifluoromethyl-substituted ring, the protons of the piperidine ring, and the amine protons. The aromatic signals will be split due to coupling, and their chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino and piperidinyl groups.
- ¹³C NMR: The carbon spectrum will show characteristic peaks for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, and the carbons of the piperidine ring.
- ¹⁹F NMR: This technique is essential for confirming the presence of the -CF₃ group, which would appear as a singlet in the proton-decoupled spectrum.

- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (244.1187).[7] Fragmentation patterns would likely involve the loss of fragments from the piperidine ring or the trifluoromethyl group.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically in the 3300-3500 cm^{-1} region), C-H stretching for the aromatic and aliphatic components, C-N stretching, and strong C-F stretching bands (typically in the 1000-1350 cm^{-1} region).[6]


Synthesis and Reaction Chemistry

The formation of the C-N bond between the aniline ring and the piperidine moiety is the key transformation in the synthesis of this molecule. The most prevalent and efficient method for this type of coupling is the Buchwald-Hartwig amination.

Core Synthesis Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a base.[10][11] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, making it superior to harsher, traditional methods like nucleophilic aromatic substitution.[11]

A plausible synthetic route starting from commercially available materials is outlined below.

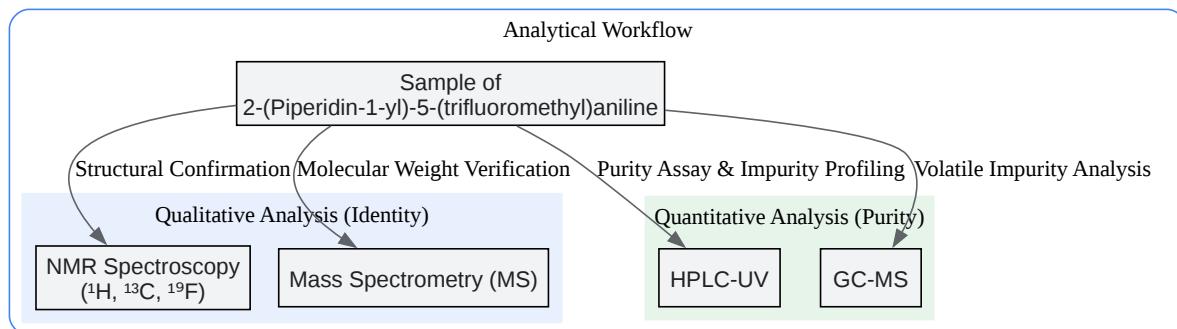
[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline**.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established Buchwald-Hartwig amination and subsequent nitro group reduction procedures.[12][13]

Step 1: Synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperidine


- **Reactor Setup:** To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., Xantphos or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
- **Reagent Addition:** Add anhydrous, degassed toluene to the flask, followed by 1-bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and piperidine (1.2 eq).
- **Reaction:** Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
- **Workup:** Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to **2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline**

- **Reactor Setup:** Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
- **Reaction:** Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically from a balloon or a Parr shaker) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
- **Workup:** Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the final product, **2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline**, which can be further purified by recrystallization if necessary.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and identity of the compound. A multi-technique approach is recommended for comprehensive characterization.

[Click to download full resolution via product page](#)

Caption: Recommended analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and quantify any impurities.
- Typical Conditions:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
 - Detection: UV detector set to a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm).
- Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) according to ICH guidelines.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To identify and quantify volatile or semi-volatile impurities.
- Causality: This method is suitable due to the compound's moderate boiling point and thermal stability.[14] It provides excellent separation and definitive identification through mass spectral fragmentation patterns.

Safety, Handling, and Storage

Proper handling of **2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline** is critical to ensure laboratory safety. The following information is derived from safety data sheets (SDS).[8][15]

Hazard Identification

- Classification: This chemical is considered hazardous. It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[8]
- Routes of Exposure: Inhalation, ingestion, and skin/eye contact. May be harmful if swallowed or in contact with skin.[8][15]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Gloves: Wear protective gloves (e.g., nitrile rubber).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Clothing: Wear a lab coat.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

First Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]
- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

Storage

- Store in a well-ventilated place. Keep the container tightly closed.
- Store locked up.[8]
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15][16]

Conclusion

2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline is a valuable and versatile building block for pharmaceutical research. Its unique combination of a reactive aniline core, a metabolism-blocking trifluoromethyl group, and a structure-diversifying piperidinyl ring makes it an attractive starting point for the synthesis of novel therapeutic agents. By understanding its properties, employing robust synthetic and analytical methods like the Buchwald-Hartwig amination and HPLC, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the discovery of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 4-Piperidin-1-YL-2-(trifluoromethyl)aniline | 954260-57-2 [smolecule.com]
- 7. 2-piperidino-5-(trifluoromethyl)aniline | CAS#:1496-40-8 | Chemsric [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline,1496-40-8-Amadis Chemical [amadischem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(Piperidin-1-yl)-5-(trifluoromethyl)aniline CAS number 1496-40-8]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074621#2-piperidin-1-yl-5-trifluoromethyl-aniline-cas-number-1496-40-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com